molecular formula C19H32ClN3O2 B12757668 alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide CAS No. 124500-14-7

alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide

Cat. No.: B12757668
CAS No.: 124500-14-7
M. Wt: 369.9 g/mol
InChI Key: ZFURMIQXQIBYKD-UHFFFAOYSA-N
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Description

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzenebutanoic acid structure, followed by the introduction of the chloro and hydroxy groups. The final steps involve the addition of the bis(2-methylpropyl)amino group and the hydrazide moiety. Common reagents used in these reactions include para-toluenesulfonic acid for ring closure and various oxidizing and reducing agents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((Bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxybenzenebutanoic acid hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

124500-14-7

Molecular Formula

C19H32ClN3O2

Molecular Weight

369.9 g/mol

IUPAC Name

2-[[bis(2-methylpropyl)amino]methyl]-4-(4-chlorophenyl)-4-hydroxybutanehydrazide

InChI

InChI=1S/C19H32ClN3O2/c1-13(2)10-23(11-14(3)4)12-16(19(25)22-21)9-18(24)15-5-7-17(20)8-6-15/h5-8,13-14,16,18,24H,9-12,21H2,1-4H3,(H,22,25)

InChI Key

ZFURMIQXQIBYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(CC(C1=CC=C(C=C1)Cl)O)C(=O)NN

Origin of Product

United States

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